Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide
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Overview
Description
Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide is a chemical compound with the molecular formula C12H11NO3S. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide typically involves the oxidation of the corresponding pyridine derivative. One common method is the oxidation of 2-[[(2-methylphenyl)methyl]sulfonyl]pyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of oxidizing agent and solvent can vary depending on the desired yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to optimize the reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 2-methyl-: A simpler derivative of pyridine with a methyl group at the 2-position.
Pyridine, 2-methyl-, 1-oxide: Similar to the title compound but lacks the sulfonyl group.
Pyridine, 3-methyl-2-phenyl-: Another pyridine derivative with a phenyl group at the 2-position and a methyl group at the 3-position.
Uniqueness
Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide is unique due to the presence of both a sulfonyl group and a pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The sulfonyl group enhances its electrophilicity, while the pyridine ring provides aromatic stability and potential for π-π interactions .
Properties
CAS No. |
60263-97-0 |
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Molecular Formula |
C13H13NO3S |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
2-[(2-methylphenyl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C13H13NO3S/c1-11-6-2-3-7-12(11)10-18(16,17)13-8-4-5-9-14(13)15/h2-9H,10H2,1H3 |
InChI Key |
JQJMMGMAJJESQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)C2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
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